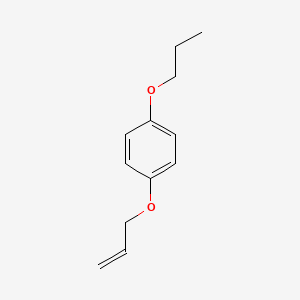

1-(Allyloxy)-4-propoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-prop-2-enoxy-4-propoxybenzene |

InChI |

InChI=1S/C12H16O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h3,5-8H,1,4,9-10H2,2H3 |

InChI Key |

OLEJLZKEAVZUJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC=C |

Synonyms |

1-allyloxy-4-propoxybenzene |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 1 Allyloxy 4 Propoxybenzene

Established Synthetic Routes to 1-(Allyloxy)-4-propoxybenzene

Traditional methods for synthesizing this compound rely on well-established reactions in organic chemistry, primarily involving the sequential alkylation of a hydroquinone (B1673460) precursor.

Synthesis from 1,4-Dihydroquinone Precursors

A common and logical starting point for the synthesis of this compound is 1,4-dihydroxybenzene, also known as hydroquinone. The direct, one-pot synthesis of a non-symmetrical dialkoxybenzene is challenging due to the difficulty in controlling the sequential alkylation of the two hydroxyl groups. researchgate.net Therefore, a stepwise approach is typically employed.

The synthesis generally proceeds in two distinct steps:

Mono-O-alkylation of Hydroquinone: In the first step, hydroquinone is reacted with a propylating agent (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. This reaction yields 4-propoxyphenol (B92817). Controlling the stoichiometry of the reactants is crucial to maximize the yield of the mono-alkylated product and minimize the formation of the symmetrical 1,4-dipropoxybenzene. researchgate.net

Second Alkylation: The intermediate, 4-propoxyphenol, is then isolated and subjected to a second alkylation reaction, this time using an allylating agent such as allyl bromide or allyl chloride to introduce the allyl group, forming the final product, this compound. wikipedia.org

An alternative, though less common, pathway would involve reversing the order of alkylation: first preparing 4-allyloxyphenol from hydroquinone and then introducing the propyl group. The choice of route may depend on the relative reactivity and availability of the alkylating agents. Another related approach involves the reaction of B-alkylpinacolboranes, derived from allyl ethers, with 1,4-benzoquinone (B44022) under acidic, oxidizing conditions to produce 2-substituted hydroquinones. researchgate.net

Alkylation Reactions in the Formation of this compound

The core chemical transformation in the synthesis of this compound from a phenolic precursor is the Williamson ether synthesis . wikipedia.orgontosight.ai This versatile and widely used method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org

In the context of synthesizing this compound from 4-propoxyphenol, the mechanism is as follows:

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 4-propoxyphenol, forming a more nucleophilic phenoxide ion. libretexts.org

Nucleophilic Substitution (Sₙ2): The resulting 4-propoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide). This occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks from the backside, displacing the halide leaving group in a single, concerted step. masterorganicchemistry.com

For this Sₙ2 reaction to be efficient, primary alkyl halides like allyl bromide are ideal, as they are less sterically hindered. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile. nih.gov

Table 1: Typical Reactants for Williamson Ether Synthesis of this compound

| Role | Reactant 1 | Reactant 2 | Base | Solvent |

| Route A | 4-Propoxyphenol | Allyl Bromide | K₂CO₃, NaH | Acetone, DMF |

| Route B | 4-Allyloxyphenol | 1-Bromopropane | K₂CO₃, NaH | Acetone, DMF |

Advanced Methodologies in the Synthesis of this compound

While the Williamson ether synthesis is robust, modern chemistry seeks more efficient, sustainable, and scalable methods. Advanced methodologies, including green chemistry, flow chemistry, and microwave-assisted synthesis, offer significant improvements over traditional batch processes.

Green Chemistry Principles Applied to Ether Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For aryl ether synthesis, this involves developing reactions that use less hazardous substances, are more atom-economical, and operate under milder conditions.

Key green approaches applicable to the synthesis of this compound include:

Metal-Free Catalysis: Conventional cross-coupling reactions for ether synthesis often rely on copper or palladium catalysts, which are expensive and can leave toxic metal residues in the product. acs.org A greener alternative is the use of diaryliodonium salts for the arylation of alcohols. acs.orgorganic-chemistry.org This method can be performed in water, an environmentally benign solvent, using a simple base like sodium hydroxide (B78521) and avoids the need for metal catalysts and excess reagents. organic-chemistry.org

Catalytic Williamson Ether Synthesis (CWES): To circumvent the large amounts of salt waste generated in the traditional Williamson synthesis, a catalytic version has been developed. This process uses weak alkylating agents like alcohols at high temperatures (above 300°C). acs.orgresearchgate.net At these temperatures, the alkylating power of alcohols is significantly increased, allowing for a catalytic cycle that converts a phenol (B47542) and an alcohol into an ether and water, achieving high selectivity and reducing waste. acs.orgresearchgate.net

Flow Chemistry Techniques for this compound Production

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, particularly for industrial-scale production. rsc.orgresearchgate.net

For the synthesis of this compound, a flow system could be designed where solutions of 4-propoxyphenol with a base and allyl chloride are pumped from separate reservoirs. They would then merge at a T-junction and pass through a heated reactor coil. The benefits of this approach include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling reactive intermediates and exothermic reactions. researchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and shorter reaction times.

Scalability and Automation: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. The process is also amenable to automation, improving reproducibility. nih.gov

Microwave-Assisted Synthesis of Aryl Ethers

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions. nih.gov This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes compared to conventional heating methods. arkat-usa.org The heating is achieved through the interaction of the microwave field with polar molecules (dielectric heating), resulting in rapid and uniform temperature increases. nih.gov

In the synthesis of aryl ethers like this compound, the Williamson ether synthesis step can be significantly expedited using a microwave reactor. arkat-usa.org Studies on similar compounds, such as the Claisen rearrangement of 1-allyloxy-4-methoxybenzene, have demonstrated the influence of microwave irradiation on reaction outcomes. researchgate.netrsc.orgresearchgate.net The use of microwave heating can lead to higher yields and improved product purity by minimizing the formation of byproducts that might occur during prolonged heating with conventional methods. nih.gov

Table 2: Comparison of Advanced Synthesis Methodologies

| Methodology | Key Principle | Primary Advantages |

| Green Chemistry | Use of less hazardous materials, waste reduction. researchgate.net | Reduced environmental impact, use of benign solvents (e.g., water), avoidance of toxic metal catalysts. acs.orgorganic-chemistry.org |

| Flow Chemistry | Reaction in a continuous stream. rsc.org | Enhanced safety, superior process control, easy scalability, high reproducibility. researchgate.netnih.gov |

| Microwave-Assisted | Rapid heating via microwave energy. nih.gov | Drastically reduced reaction times, increased yields, improved product purity. arkat-usa.org |

Solid-Phase Synthesis Approaches for Related Structures

While specific solid-phase synthesis of this compound is not extensively detailed, the principles of solid-phase synthesis have been successfully applied to create related and more complex molecules, such as 1,2-dialkoxyindoles and various peptides. nih.govspringernature.comnih.gov Solid-phase synthesis offers advantages in purification and automation, making it a powerful tool for creating libraries of compounds.

For instance, a novel solid-phase synthesis of 1,2-dialkoxyindoles has been developed using SynPhase lanterns. nih.gov This method involves a key carbon-carbon bond formation through the nucleophilic displacement of a solid-bound aryl fluorine by dimethyl malonate. The resulting arylnitro methyl ester is then treated with tin(II) chloride dihydrate to form an N-hydroxyindolone. Subsequent alkylation steps yield the final 1,2-dialkoxyindole products. nih.gov This multi-step process on a solid support highlights the potential for creating complex, functionalized molecules with precise control over the substitution pattern.

The power of solid-phase synthesis is further exemplified in the assembly of "difficult sequences" in peptide chemistry, where aggregation of the growing peptide chain can be a major obstacle. springernature.com Techniques such as the use of depsipeptide and pseudoproline units have been developed to mitigate these issues. springernature.com These strategies, while applied to peptide synthesis, demonstrate the adaptability of solid-phase methods to overcome synthetic challenges in various classes of organic molecules.

Derivatization and Analogue Synthesis of this compound

The derivatization of this compound and the synthesis of its analogs often begin with the preparation of key intermediates, such as monoalkoxy phenols, and then proceed to the introduction of various functional groups.

The synthesis of non-symmetrical 1,4-dialkoxybenzenes, such as this compound, typically relies on the availability of the corresponding monoalkoxy phenol intermediates. A common route to these intermediates is the partial O-alkylation of hydroquinone. However, this method is often limited to the effective preparation of 4-methoxy, 4-ethoxy, and 4-benzyloxyphenol. researchgate.net

A more versatile, three-step synthesis starting from 4-hydroxybenzaldehydes has been described for producing a range of 4-alkoxyphenols. researchgate.net This method involves:

Alkylation of 4-hydroxybenzaldehyde (B117250) to form a 4-alkoxybenzaldehyde.

A Baeyer-Villiger oxidation of the 4-alkoxybenzaldehyde using 30% hydrogen peroxide to yield the corresponding 4-alkoxyphenol.

A second alkylation of the newly formed 4-alkoxyphenol to produce the target non-symmetrical 1,4-dialkoxybenzene. researchgate.net

This approach provides a more general and efficient pathway to a variety of monoalkoxy phenols, which are crucial building blocks for more complex dialkoxybenzene derivatives.

The synthesis of dialkoxybenzene analogues can be achieved through various methods, including the Williamson ether synthesis from the corresponding dihydroxybenzene. For non-symmetrical dialkoxybenzenes, a stepwise alkylation of a hydroquinone is a common strategy.

The synthesis of non-symmetric 1,4-dialkoxybenzenes often presents challenges, but a described three-step method starting from 4-hydroxybenzaldehydes provides a viable route. researchgate.net After obtaining the 4-alkoxyphenol intermediate as described above, a second, different alkyl group can be introduced to yield the desired non-symmetrical 1,4-dialkoxybenzene. researchgate.net This allows for the creation of a diverse library of dialkoxybenzene analogues with varied substitution patterns.

The Claisen rearrangement is a powerful and well-established method for the functionalization of aryl allyl ethers, including structures related to this compound. libretexts.orglibretexts.org This thermal, intramolecular rearrangement converts an aryl allyl ether into an ortho-allylphenol. medjchem.com The reaction proceeds through a concerted, sigmatropic rearrangement involving a six-membered cyclic transition state. libretexts.orglibretexts.org

The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol. The reaction is typically carried out by heating the aryl allyl ether, sometimes in a high-boiling solvent. medjchem.com The use of greener solvents like propylene (B89431) carbonate has been shown to improve yields and reduce reaction times compared to traditional solvents like 1,2-dichlorobenzene. medjchem.com

The resulting o-allylphenol is a versatile intermediate that can undergo further chemical transformations. For example, the allyl group can be isomerized to a propenyl group, or it can participate in cyclization reactions. One notable application is the Wacker-type oxidative cyclization of o-allylphenols, catalyzed by palladium chloride, to form methyl benzofurans. nih.gov

The Claisen rearrangement and subsequent functionalization provide a valuable synthetic route to a wide range of complex phenolic compounds and their derivatives, starting from readily available aryl allyl ethers.

Chemical Reactivity and Mechanistic Investigations of 1 Allyloxy 4 Propoxybenzene

General Reactivity of Aryl Allyl Ethers

Aryl allyl ethers, the class of compounds to which 1-(allyloxy)-4-propoxybenzene belongs, are characterized by a set of distinct reactions. Their reactivity is largely dictated by the interplay between the aromatic ring, the ether linkage, and the allylic double bond.

One of the most significant reactions of aryl allyl ethers is the Claisen rearrangement , a thermal, intramolecular process. libretexts.orglibretexts.org This reaction is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement, which occurs through a concerted pericyclic mechanism involving a cyclic, six-membered transition state. libretexts.orgnrochemistry.com Heating an aryl allyl ether typically leads to the formation of an ortho-allylphenol. libretexts.org The mechanism involves the formation of a C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring, concurrent with the cleavage of the ether's C-O bond. This initially produces a non-aromatic dienone intermediate, which then undergoes tautomerization to restore the aromaticity of the phenol (B47542) product. If both ortho positions on the aromatic ring are substituted, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

Beyond the Claisen rearrangement, the reactivity of aryl allyl ethers also includes reactions at the allylic double bond and the aromatic ring. The ether linkage itself is generally stable under many conditions but can be cleaved under specific, often harsh, chemical or enzymatic conditions. The aromatic ring can undergo electrophilic substitution, with the alkoxy group acting as an activating, ortho-, para- directing group, although this can be in competition with the Claisen rearrangement at higher temperatures. Nucleophilic aromatic substitution is generally difficult unless the ring is activated by strong electron-withdrawing groups. libretexts.orglibretexts.org The allylic group can also participate in reactions such as additions and metal-catalyzed transformations.

Dealkylation Pathways of this compound

Dealkylation, the removal of the allyl or propyl group, is a key metabolic pathway for this compound. This process is crucial for understanding its biological activity and environmental fate.

Enzymatic systems, particularly the cytochrome P450 (CYP) superfamily of monooxygenases, are primarily responsible for the dealkylation of xenobiotics like this compound. researchgate.netnih.gov These heme-containing enzymes catalyze oxidative O-dealkylation by activating molecular oxygen. researchgate.net The general mechanism for O-dealkylation involves the enzymatic hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield a phenol and an aldehyde or ketone. researchgate.net

In the context of this compound, this can occur on either the allyl (O-deallylation) or the propyl (O-depropylation) side chain. Studies have shown that insect cytochrome P450 enzymes can degrade this compound. researchgate.net Furthermore, research on the bacterium Pseudomonas putida has demonstrated that a specific cytochrome P450 enzyme, CYP101A1 (cytochrome P450cam), is capable of catalyzing the dealkylation of this compound. nih.gov The process often requires induction of the specific catabolic pathway within the organism. nih.gov The catalytic cycle of P450 enzymes is complex, relying on electron transfer from a redox partner, typically NADPH-cytochrome P450 reductase, to facilitate the activation of oxygen. frontiersin.org

The enzymatic dealkylation of this compound yields specific phenolic products. The initial dealkylation event, either O-deallylation or O-depropylation, results in the formation of a monoalkoxy phenol.

O-deallylation yields 4-propoxyphenol (B92817) and acrolein.

O-depropylation yields 4-allyloxyphenol and propionaldehyde.

A study on the biodegradation of this compound by Pseudomonas putida confirmed the formation of both possible monoalkoxy phenols. nih.gov Following the initial dealkylation, further enzymatic action can occur. The same study observed that after a longer period, the monoalkoxy phenols were further metabolized to hydroquinone (B1673460) (benzene-1,4-diol). nih.gov This indicates a sequential dealkylation process, where the remaining alkoxy group is cleaved from the intermediate monoalkoxy phenol to yield the final dihydroxybenzene product. nih.govwikipedia.orgatamankimya.com

The degradation pathway can be summarized as: this compound → {4-Propoxyphenol or 4-Allyloxyphenol} → Hydroquinone

This metabolic sequence is a critical detoxification pathway in organisms exposed to this compound.

Metal-Catalyzed Transformations Involving this compound

The allyl and aryl groups within this compound offer handles for various metal-catalyzed transformations, enabling the synthesis of more complex molecules. While less reactive than the corresponding halides or triflates, aryl ethers can undergo certain coupling reactions.

Palladium and nickel catalysts are particularly effective for transformations involving aryl allyl ethers. For instance, nickel pincer complexes have been shown to catalyze the cross-coupling reaction of allylic aryl ethers with Grignard reagents, leading to the formation of allylbenzene (B44316) derivatives. nih.gov These reactions often proceed via a π-allyl nickel intermediate. nih.gov Similarly, palladium-catalyzed reactions can be used to couple aryl groups with allylic partners. researchgate.netorganic-chemistry.org While many of these reactions use allylic acetates or carbonates as substrates, the principles extend to allylic ethers under appropriate conditions. organic-chemistry.org

A key transformation for the allyl group is isomerization. Transition metal complexes can catalyze the migration of the double bond from the terminal position to an internal position, converting the allyl ether into a more reactive propenyl ether. This isomerization is a crucial step in certain deprotection strategies for allyl groups. organic-chemistry.org

The following table summarizes representative metal-catalyzed reactions applicable to the functional groups in this compound.

| Reaction Type | Catalyst/Reagents | Functional Group Involved | Product Type |

| Cross-Coupling | Ni-pincer complex / Ar-MgBr | Allyl ether | Allylbenzene derivative nih.gov |

| Heck-type Reaction | Pd(OAc)₂ / Methyl acrylate | Allyl ether | Aryl-substituted alkene researchgate.net |

| Isomerization | Ni-H precatalyst / Acid | Allyl ether | Propenyl ether organic-chemistry.org |

| Arylation | Pd catalyst / Aryl stannane | Allyl ether (as acetate) | Aryl-substituted allyl group organic-chemistry.org |

Photochemical and Electrochemical Reactions of this compound

The introduction of energy via light (photochemistry) or electric current (electrochemistry) can induce unique transformations in this compound.

The presence of the allyl group and the aromatic ring suggests potential for photochemical reactions. A known photochemical reaction for some allylic systems is the photo-Claisen rearrangement , which can proceed under conditions different from the thermal rearrangement. wikipedia.org Additionally, photochemical rearrangements of N-allyl heterocycles to their 2-allyl isomers have been observed, suggesting that light can induce migration of the allyl group. rsc.org While specific photochemical studies on this compound are not widely reported, the general principles of photochemistry on aryl allyl ethers suggest that nrochemistry.comnrochemistry.com-sigmatropic rearrangements or other radical-mediated pathways could be initiated by UV irradiation.

Electrochemical methods can be used to study the oxidation and reduction potentials of molecules and to drive chemical reactions. The dealkylation of ethers can be initiated by electrochemical oxidation. For similar compounds, electrochemical oxidation has been shown to mimic the single-electron transfer (SET) step of cytochrome P450-catalyzed reactions, leading to N-dealkylation in amines. nih.gov By analogy, electrochemical oxidation of this compound could potentially lead to the formation of a radical cation, which could then undergo dealkylation. The electron-rich aromatic ring with two alkoxy substituents would be susceptible to oxidation.

Reaction Kinetics and Thermodynamics of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and predicting their feasibility.

The most studied reaction in this context is the Claisen rearrangement of aryl allyl ethers. Kinetic studies on analogous compounds, such as allyl p-tolyl ether, have shown that the reaction is first-order, consistent with its intramolecular nature. acs.org The rate of the rearrangement is significantly influenced by the solvent, with polar solvents tending to accelerate the reaction. wikipedia.org

For enzymatic reactions, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) are used to describe the efficiency of the cytochrome P450-catalyzed dealkylation. These parameters depend on the specific CYP isozyme and the substrate. For example, different CYP isozymes show varying selectivities and rates for the O-dealkylation of different alkoxyresorufin substrates, highlighting the specificity of these enzymatic reactions. nih.gov

The following table presents a conceptual summary of kinetic and thermodynamic aspects for key transformations.

| Transformation | Kinetic Aspects | Thermodynamic Aspects |

| Claisen Rearrangement | First-order kinetics; intramolecular; accelerated by polar solvents. wikipedia.orgacs.org | Generally exothermic, driven by the formation of a stable aromatic phenol. wikipedia.org |

| Enzymatic Dealkylation | Follows Michaelis-Menten kinetics (Kₘ, Vₘₐₓ); dependent on specific P450 isozyme. nih.gov | Favorable due to coupling with the overall metabolic process. |

| Metal-Catalyzed Coupling | Rate depends on catalyst, ligands, temperature, and substrate concentrations. | Equilibrium position depends on the specific coupling partners and reaction conditions. |

Advanced Analytical Methodologies for 1 Allyloxy 4 Propoxybenzene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of organic molecules, including 1-(allyloxy)-4-propoxybenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR and ¹³C NMR Applications in Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule, revealing the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the p-disubstituted benzene (B151609) ring, typically appearing as two doublets. The protons of the allyloxy and propoxy groups will also exhibit characteristic signals. For instance, the allylic protons will present as a multiplet for the methine proton (-O-CH₂-CH =CH₂) and doublets for the terminal vinyl protons (-CH=CH ₂). The propoxy group protons will appear as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the ether oxygen.

The ¹³C NMR spectrum will complement this information by showing distinct peaks for each of the 12 carbon atoms in the molecule. The chemical shifts of the aromatic carbons can confirm the 1,4-disubstitution pattern, while the signals for the aliphatic carbons will correspond to the allyloxy and propoxy side chains. The table below provides predicted chemical shift values for this compound based on established NMR principles and data from analogous structures.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic C-H (ortho to -OAllyl) | ~6.8-7.0 | d | ~115 |

| Aromatic C-H (ortho to -OPropyl) | ~6.8-7.0 | d | ~115 |

| Aromatic C (ipso, C-OAllyl) | - | - | ~153 |

| Aromatic C (ipso, C-OPropyl) | - | ~153 | |

| -O-C H₂-CH=CH₂ (Allyl) | ~4.5 | dt | ~69 |

| -O-CH₂-C H=CH₂ (Allyl) | ~6.0 | ddt | ~133 |

| -O-CH₂-CH=C H₂ (Allyl) | ~5.3 (trans), ~5.2 (cis) | dq | ~117 |

| -O-C H₂-CH₂-CH₃ (Propoxy) | ~3.9 | t | ~70 |

| -O-CH₂-C H₂-CH₃ (Propoxy) | ~1.8 | sext | ~22 |

| -O-CH₂-CH₂-C H₃ (Propoxy) | ~1.0 | t | ~10 |

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is extensively used for determining the molecular weight of compounds and for deducing their structure by analyzing their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (192.25 g/mol ). nih.gov Common fragmentation pathways for ethers would likely be observed, including cleavage of the C-O bonds. Expected key fragments would include ions resulting from the loss of the allyl group (m/z 151), the propoxy group (m/z 133), or the propyl group (m/z 150). The presence of a peak at m/z 41 (allyl cation) would also be characteristic. GC-MS is not only used for identification but also for the quantification of this compound in various matrices, provided that appropriate calibration standards are used.

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion |

| 151 | [M - C₃H₅]⁺ | Loss of allyl group |

| 133 | [M - OC₃H₇]⁺ | Loss of propoxy group |

| 109 | [C₇H₉O]⁺ | Propoxyphenol radical cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for High-Throughput Screening

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal to no sample preparation. In DESI-MS, a spray of charged solvent droplets is directed onto the sample surface. The impact of these droplets desorbs and ionizes the analyte molecules, which are then drawn into the mass spectrometer for analysis.

This technique is particularly well-suited for high-throughput screening (HTS) applications. For instance, in the context of synthetic chemistry, DESI-MS can be used to rapidly analyze the products of numerous reactions arrayed on a plate, significantly accelerating the discovery and optimization of new synthetic routes. While specific applications to this compound are not widely documented, the principles of DESI-MS make it a highly suitable method for the rapid screening of reaction mixtures for the presence of this compound or its derivatives. This would enable the efficient exploration of different reaction conditions or the screening of compound libraries.

Chromatographic Separation Techniques for this compound and its Derivatives

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Flash Column Chromatography for Purification

Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. The compound mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase or eluent) is pushed through the column under pressure, usually with compressed air. This is a faster method than traditional gravity column chromatography.

For the purification of this compound, a non-polar compound, a common choice for the stationary phase is silica gel. The mobile phase would typically be a mixture of non-polar and moderately polar solvents. The polarity of the eluent is optimized using thin-layer chromatography (TLC) prior to the column separation. A common starting point for ethers of this type would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The proportion of ethyl acetate would be adjusted to achieve good separation of the desired product from any starting materials or by-products. For instance, a low polarity eluent system such as 5-10% ethyl acetate in hexane would likely be effective.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds. The development of a robust HPLC method for this compound would require systematic optimization of several key parameters to achieve the desired chromatographic performance, including good peak shape, resolution, and analysis time.

Chromatographic Conditions:

Given the non-polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

Stationary Phase: A C18 column is a common starting point for method development due to its wide applicability. The choice of a specific C18 column can influence selectivity based on factors like particle size, pore size, and end-capping.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used as the mobile phase. The ratio of the organic solvent to water would be a critical parameter to optimize, with a higher percentage of the organic solvent leading to shorter retention times. Gradient elution, where the mobile phase composition is changed during the run, may be necessary to achieve optimal separation, especially if analyzing the compound in a complex mixture.

Detection: A UV detector is commonly used in HPLC. The selection of the detection wavelength is crucial for sensitivity and should correspond to the wavelength of maximum absorbance of this compound.

A hypothetical starting point for HPLC method development for this compound is presented in the table below.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical starting point for method development and would require experimental optimization.

Hyphenated Chromatographic Techniques (e.g., LC-MS)

To enhance the selectivity and sensitivity of the analysis, HPLC can be coupled with mass spectrometry (MS) in a technique known as LC-MS. This hyphenated technique provides not only retention time data from the HPLC but also mass-to-charge ratio (m/z) information from the MS, allowing for highly specific detection and structural elucidation.

For the analysis of this compound, an electrospray ionization (ESI) source would likely be used in positive ion mode, as the ether linkages can be protonated to form [M+H]⁺ ions. The mass spectrometer could be operated in full scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring only the m/z of the ion of interest. For even greater specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the parent ion of this compound would be selected and fragmented, and a specific fragment ion would be monitored.

Potential LC-MS Parameters:

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

This table represents hypothetical LC-MS parameters that would require optimization for the specific instrument and application.

Spectroscopic and Chromatographic Method Validation in Research Contexts

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For research applications involving this compound, a validated method ensures the reliability and accuracy of the generated data. The validation of an HPLC or LC-MS method would typically involve the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The acceptance criteria for these validation parameters would depend on the specific research application.

Computational Chemistry and Theoretical Studies on 1 Allyloxy 4 Propoxybenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of a molecule. For 1-(allyloxy)-4-propoxybenzene, methods such as Density Functional Theory (DFT) and ab initio calculations like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) can be employed to determine its optimized geometry and energetic features. nih.gov

These calculations can provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, can be determined. These parameters are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its susceptibility to electrophilic and nucleophilic attack, respectively.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

| Molecular Weight | 192.25 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Exact Mass | 192.115029749 Da |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

Source: PubChem CID 24744918 nih.gov

Conformational Analysis and Molecular Modeling of this compound

The presence of six rotatable bonds in this compound suggests that it can adopt multiple conformations. nih.gov Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape, which in turn influences its physical properties and biological activity.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be followed over time. researchgate.net

For ether compounds, MD simulations have been used to calculate important properties like density, viscosity, and diffusion coefficients. researchgate.net In the context of this compound, MD simulations could be used to study its aggregation behavior, its partitioning between different phases, and its binding dynamics with potential biological targets. For instance, MD simulations have been employed to study the binding of diphenyl ether derivatives to human fatty acid synthase, providing insights into their mechanism of action. benthamdirect.com Similarly, MD simulations could be used to investigate the interactions of this compound with its proposed target in the central nervous system of Varroa mites. mdpi.com

Structure-Reactivity Relationship Analysis in this compound and Related Ethers

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies have been particularly important in the context of its acaricidal properties against the honey bee parasite Varroa destructor. sfu.canih.gov

A key finding from these studies is the essential role of the allyloxy and propoxy groups at the para position of the benzene (B151609) ring for its acaricidal activity. sfu.ca In a study that assessed 15 different compounds, this compound, also referred to as 3c{3,6}, exhibited the highest acaricidal activity. mdpi.comsfu.ca This suggests that the specific combination and substitution pattern of these ether groups are critical for its biological function. The activity of this compound was found to be comparable to that of thymol, a widely used acaricide. mdpi.comsfu.ca

The importance of the substitution pattern on the benzene ring is a common theme in the SAR of biologically active ethers. For example, in a series of diaryl ether derivatives with antitumor activity, the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings was found to significantly enhance their activity. nih.gov Similarly, for a series of 4,5-dimethoxybenzene derivatives with anti-rhinovirus activity, a C-4 substituted aromatic moiety was found to be necessary for their in vitro activity. nih.gov

Environmental Biotransformation Pathways of 1 Allyloxy 4 Propoxybenzene

Microbial Degradation of 1-(Allyloxy)-4-propoxybenzene

Laboratory studies have demonstrated that certain strains of soil bacteria are capable of metabolizing this compound, indicating its susceptibility to microbial degradation. nih.gov

Research has focused on the biodegradation capabilities of Pseudomonas putida, a versatile soil bacterium known for its ability to degrade various organic compounds. nih.gov In laboratory experiments, two out of three tested strains of P. putida were ableto metabolize this compound. nih.gov

A key finding is that the metabolic pathway in these strains requires induction, meaning the bacteria need to be exposed to the compound to activate the necessary catabolic processes. nih.gov Specifically, Pseudomonas putida strain ATCC 17453, which harbors the camphor (B46023) (CAM) plasmid, has been shown to effectively metabolize this compound. nih.gov The degradation process initiated by this strain involves a primary dealkylation step. nih.gov

The metabolic breakdown of this compound by Pseudomonas putida ATCC 17453 proceeds through a sequential degradation pathway, leading to the formation of several intermediate compounds. nih.gov The initial dealkylation results in the formation of both possible monoalkoxy phenols. nih.gov These intermediates are subsequently converted to dihydroquinone. nih.gov

The timeline for the appearance of these intermediates in laboratory cultures has been documented, providing insight into the degradation sequence. nih.gov

Table 1: Biodegradation Intermediates of this compound by Pseudomonas putida ATCC 17453

| Intermediate Compound | Time of Appearance |

| Monoalkoxy phenols | 5 days |

| Dihydroquinone | 8 days |

| Data derived from laboratory biodegradation experiments. nih.gov |

Enzymatic Mechanisms of Biotransformation

The enzymatic machinery responsible for the initial step in the biodegradation of this compound by Pseudomonas putida ATCC 17453 has been identified. nih.gov In vitro studies have confirmed that the dealkylation of the parent compound is catalyzed by the enzyme CYP101A1, also known as cytochrome P450cam. nih.gov This enzyme is a camphor hydroxylase, indicating its role in monooxygenase reactions. nih.gov The involvement of this specific enzyme highlights a clear mechanism for the initial breakdown of this compound in this bacterial strain. nih.gov

Advanced Applications of 1 Allyloxy 4 Propoxybenzene in Chemical Sciences and Agrochemistry Non Toxicological Focus

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

1-(Allyloxy)-4-propoxybenzene serves as a valuable precursor in organic synthesis, primarily due to the reactivity of its allyl aryl ether functionality. This structure is particularly susceptible to the Claisen rearrangement, a powerful, thermally-driven, intramolecular reaction that forms carbon-carbon bonds. wikipedia.orglibretexts.org

When heated, this compound undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org The reaction proceeds through a concerted, cyclic transition state, where the allyl group migrates from the ether oxygen to the ortho position of the benzene (B151609) ring. libretexts.org This process transforms the allyl aryl ether into a more complex and functionalized molecule, 2-allyl-4-propoxyphenol. The resulting phenol (B47542) possesses both a reactive allyl group and a phenolic hydroxyl group, making it a versatile intermediate for the synthesis of other compounds. Research on the similar compound 1-allyloxy-4-methoxybenzene confirms its transformation to 2-allyl-4-methoxyphenol (B1267482) under thermal or microwave conditions, indicating a parallel reactivity for this compound. rsc.org

The transformation is detailed in the table below:

| Starting Material | Reaction Type | Key Intermediate Product |

| This compound | Claisen Rearrangement | 2-Allyl-4-propoxyphenol |

This rearrangement is a key step for introducing structural complexity and functional handles that can be used in subsequent synthetic operations.

Chemical Ecology Applications Focusing on Chemosensory Interactions

In the field of chemical ecology, this compound has been identified as a potent agent that influences the behavior of various invertebrates, primarily insects and mites. nih.govnih.gov Its activity stems from its ability to interfere with the chemosensory systems that govern behaviors such as feeding and host selection.

The compound is recognized as a strong feeding deterrent for the larvae of certain Lepidopteran species, including the cabbage looper (Trichoplusia ni). nih.govnih.gov Furthermore, it has demonstrated repellent properties against mosquitoes. nih.gov More recent and extensive research has focused on its efficacy as a novel acaricide candidate against the ectoparasitic mite Varroa destructor, a significant pest in honey bee (Apis mellifera) colonies. nih.govsfu.ca Studies have shown that the presence of both the allyloxy and propoxy groups in the para position on the benzene ring is crucial for its acaricidal activity. sfu.ca

Modulation of Olfactory Responses and Host-Seeking Behavior

The utility of this compound in agrochemistry is rooted in its ability to modulate the olfactory responses and host-seeking behaviors of target pests. sfu.ca Research has demonstrated that the compound actively disrupts the ability of Varroa mites to find and remain on their honey bee hosts.

In laboratory bioassays, this compound prevented mites from staying on the abdomen of bees, a primary feeding site for the parasite. sfu.ca This repellent action suggests an interference with the mite's host-seeking cues. The compound initially causes paralysis in the mites, eventually leading to mortality. sfu.ca Investigations into its mode of action using fluorescently-tagged probes have suggested a potential binding target within the central nervous system of the mites, highlighting a specific neurological interaction. sfu.ca Field trials have confirmed its efficacy, establishing it as a promising candidate for integrated pest management strategies in apiculture. nih.gov

The table below summarizes the observed chemosensory effects of this compound on different pest species.

| Target Organism | Observed Behavioral Effect | Implication |

| Varroa destructor (Varroa Mite) | Repellency, paralysis, prevention of host attachment. sfu.casfu.ca | Modulation of host-seeking behavior. |

| Trichoplusia ni (Cabbage Looper) | Feeding deterrence. nih.govnih.gov | Anti-feedant activity. |

| Mosquitoes | Repellency. nih.gov | Modulation of host-seeking behavior. |

Potential in Material Science Applications (e.g., Polymer Chemistry)

While direct applications of this compound in material science are not extensively documented, its chemical structure and the structure of its rearrangement product, 2-allyl-4-propoxyphenol, suggest significant potential in polymer chemistry.

The allyl group present in both the parent compound and its phenol derivative is a reactive functional group that can participate in various polymerization reactions, such as free-radical polymerization or addition reactions. More importantly, the rearrangement product, 2-allyl-4-propoxyphenol, is structurally analogous to other well-known monomers derived from renewable resources like eugenol (B1671780) (4-allyl-2-methoxyphenol). researchgate.net Eugenol is a recognized building block for creating bio-based polymers, including thermosetting resins and epoxy monomers. researchgate.net

Similarly, 2-allyl-4-propoxyphenol could serve as a monomer for:

Epoxy Resins: The phenolic hydroxyl group can be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which can then be polymerized.

Thermosetting Resins: The molecule can be used to synthesize resins through reactions involving both the allyl and phenol functionalities, potentially creating cross-linked polymer networks.

Polyethers and Polyesters: The phenolic group can be used in condensation polymerization reactions.

The ability to generate this functionalized phenol from this compound positions it as a potential precursor for novel polymers and materials.

Flavor and Fragrance Industry Applications

There is currently no significant information available in scientific literature or industry documentation to suggest that this compound is used as a flavor or fragrance compound. While many substituted benzene ethers possess distinct aromatic properties, the primary focus of research on this particular molecule has been its utility in organic synthesis and its potent biological activity in agrochemical contexts.

Process Intensification and Optimization in the Synthesis of 1 Allyloxy 4 Propoxybenzene

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of 1-(allyloxy)-4-propoxybenzene is typically achieved via the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. byjus.com For this compound, this could involve two primary pathways:

Reacting 4-propoxyphenoxide with an allyl halide.

Reacting 4-allyloxyphenoxide with a propyl halide.

Optimizing this S_N2 reaction is critical for maximizing yield and selectivity while minimizing side reactions. masterorganicchemistry.com Key parameters for optimization include the choice of base, solvent, temperature, and the use of catalysts.

Strong bases are typically required to fully deprotonate the phenol (B47542) precursor, forming the highly nucleophilic alkoxide ion. numberanalytics.com Common choices include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The choice of solvent is equally crucial; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide anion. numberanalytics.com

Phase-transfer catalysis (PTC) represents a significant process intensification strategy. fzgxjckxxb.com PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase containing the alkyl halide). crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, transports the alkoxide anion from the aqueous to the organic phase, accelerating the reaction. fzgxjckxxb.comyoutube.com This technique can improve yields, reduce the need for harsh, anhydrous conditions, and allow for the use of less expensive bases like sodium hydroxide (B78521). byjus.comresearchgate.net Reaction temperatures are typically kept moderate, in the range of 50-100 °C, to ensure a reasonable reaction rate without promoting unwanted elimination side reactions. byjus.comnumberanalytics.com

| Parameter | Condition/Reagent | Effect on Yield and Selectivity |

|---|---|---|

| Base | Strong bases (e.g., NaH, KOtBu) | Effectively generates the alkoxide, driving the reaction forward for higher yields. numberanalytics.com |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the alkoxide, leading to faster reaction rates and higher yields compared to protic solvents. numberanalytics.com |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Increases reaction rates, improves yields, and allows for milder conditions by facilitating inter-phase transport of reactants. crdeepjournal.orgresearchgate.net |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a practical rate while minimizing the risk of elimination side reactions that can occur at higher temperatures. byjus.comnumberanalytics.com |

| Alkyl Halide | Primary (e.g., Allyl Bromide, Propyl Bromide) | Favors the S_N2 mechanism, leading to high selectivity for the desired ether product. Secondary or tertiary halides would favor elimination. masterorganicchemistry.com |

Regioselective and Stereoselective Synthesis of this compound Derivatives

While this compound itself is achiral and has defined connectivity, the principles of regioselective and stereoselective synthesis become critical when considering the preparation of its more complex derivatives.

Regioselectivity refers to the control over which region of a molecule reacts. In the context of derivatives, imagine a starting phenol with multiple hydroxyl groups or a benzene (B151609) ring with various substituents. A regioselective synthesis would allow for the specific allylation or propoxylation of one desired position over others. For instance, if a dihydroxybenzene derivative were used as a precursor, reaction conditions would need to be finely tuned (e.g., through the use of protecting groups or by exploiting differences in the acidity of the hydroxyl groups) to ensure the ether linkages are formed at the correct positions.

Stereoselectivity involves controlling the formation of stereoisomers. This is relevant if the allyl or propyl group, or a substituent on the benzene ring, contains a chiral center. Asymmetric phase-transfer catalysis is a powerful technique for achieving stereoselectivity. crdeepjournal.org By using a chiral phase-transfer catalyst, it is possible to influence the approach of the nucleophile to the substrate, leading to the preferential formation of one enantiomer or diastereomer over another. For example, the alkylation of a prochiral ketone derivative of the benzene ring could be performed with high enantiomeric excess (ee) using a specific chiral catalyst, demonstrating a powerful method for creating optically active derivatives. crdeepjournal.org

The synthesis of specific isomers, such as those with substituents in mutual syn positions, often requires multi-step, one-pot procedures involving sequential reactions like protodesilylation followed by cross-coupling to control the final geometry of the molecule. researchgate.net While specific examples for this compound derivatives are not widely documented, these established principles of organic synthesis would be the foundational strategies for their targeted creation. researchgate.net

Atom Economy and Sustainability Metrics in Synthesis

Green chemistry principles are integral to modern process optimization, with a focus on minimizing environmental impact. jocpr.com Atom economy is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

The Williamson ether synthesis, while effective, is not inherently atom-economical. The reaction generates a salt byproduct (e.g., sodium bromide) which constitutes waste.

The atom economy can be calculated as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider the synthesis of this compound from 4-propoxyphenol (B92817) and allyl bromide using sodium hydroxide as the base.

| Role | Compound | Molecular Formula | Molecular Weight (g/mol) | Atoms in Product? |

|---|---|---|---|---|

| Reactant | 4-Propoxyphenol | C₉H₁₂O₂ | 152.19 | Yes (most) |

| Reactant | Allyl Bromide | C₃H₅Br | 120.98 | Yes (C₃H₅ group) |

| Reactant | Sodium Hydroxide | NaOH | 40.00 | No |

| Product | This compound | C₁₂H₁₆O₂ | 192.25 | - |

| Byproduct | Sodium Bromide | NaBr | 102.89 | - |

| Byproduct | Water | H₂O | 18.02 | - |

Calculation:

Sum of Reactant MWs: 152.19 (4-propoxyphenol) + 120.98 (allyl bromide) + 40.00 (NaOH) = 313.17 g/mol

Product MW: 192.25 g/mol

% Atom Economy: (192.25 / 313.17) x 100 = 61.4%

This means that, at best, only 61.4% of the mass of the reactants is converted into the desired product, with the remaining 38.6% forming waste.

Other important sustainability metrics include:

Process Mass Intensity (PMI): This is the ratio of the total mass of inputs (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a greener process. nih.gov

E-Factor (Environmental Factor): This is the ratio of the mass of waste produced to the mass of the product. For the synthesis above, the E-Factor would be (102.89 + 18.02) / 192.25 = 0.63, excluding solvent and workup waste.

Improving these metrics involves using catalytic rather than stoichiometric reagents, minimizing solvent use, and recycling solvents and unreacted materials where feasible. rsc.org

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a small-scale laboratory setup to larger research or pilot-scale production introduces several challenges that must be addressed.

Reaction Control and Safety: The Williamson ether synthesis can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires appropriate reactor design with cooling jackets and potentially a semi-batch process where one reactant is added slowly to control the reaction rate and temperature. crdeepjournal.org

Reagent Handling: The use of strong, reactive bases like sodium hydride requires specialized handling procedures and an inert atmosphere to prevent reactions with moisture and air, which is more complex at a larger scale. Using a PTC system with a less hazardous base like NaOH is often preferable for scale-up. byjus.com

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. In a phase-transfer catalyzed system, vigorous agitation is necessary to maximize the interfacial surface area between the aqueous and organic phases, ensuring the catalyst can work effectively. Poor mixing can lead to lower yields and longer reaction times.

Workup and Purification: Isolating the product on a large scale requires robust and efficient methods. This includes phase separations, removal of the catalyst, and final purification, often by vacuum distillation. The volume of solvent used for extraction and purification contributes significantly to the process mass intensity (PMI), so solvent choice and recycling strategies are major economic and environmental considerations.

Waste Management: The disposal of byproducts, such as the sodium bromide salt generated, and spent solvents must be managed in an environmentally responsible and cost-effective manner. The salt waste stream may require treatment before disposal.

Ultimately, a successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards, leading to a process that is not only high-yielding but also safe, reliable, and economically viable.

Emerging Methodologies and Future Research Directions in 1 Allyloxy 4 Propoxybenzene Chemistry

High-Throughput Experimentation and Automation in Chemical Research

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid and parallel execution of a large number of experiments. youtube.comchemrxiv.org This approach significantly accelerates the discovery of new reactions and the optimization of existing ones by efficiently screening vast arrays of catalysts, reagents, and conditions. youtube.compurdue.edu The core of HTE lies in the miniaturization and automation of chemical processes, often utilizing multi-well plates to run hundreds or even thousands of reactions simultaneously. youtube.compurdue.edu

The typical workflow of HTE involves several automated stages:

Design: Experiments are designed to test multiple hypotheses at once.

Execution: Robotic liquid handlers and solid dispensers accurately and precisely prepare the reaction mixtures. youtube.com

Analysis: Rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allow for the swift analysis of the numerous reaction outcomes, with some systems capable of screening over 1,500 experiments in a single day. purdue.eduresearchgate.net

Data Processing: Advanced software is used to analyze the large datasets generated, identifying trends and "hits." youtube.com

In the context of 1-(allyloxy)-4-propoxybenzene, HTE can be pivotal. For instance, the synthesis of aryl ethers often requires careful optimization of catalysts, ligands, bases, and solvents. youtube.com HTE allows researchers to screen a wide matrix of these parameters to quickly identify the optimal conditions for synthesizing this compound with high yield and purity. youtube.com Furthermore, given the compound's known biological activity, HTE is invaluable for creating extensive libraries of analogues for structure-activity relationship (SAR) studies, which can lead to the discovery of derivatives with enhanced properties. youtube.comresearchgate.net Automation in this process not only increases throughput but also enhances reproducibility and safety by minimizing manual intervention. wikipedia.orgoxfordglobal.com

Application of Machine Learning and Artificial Intelligence in Reaction Design

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is creating powerful new paradigms for reaction design and discovery. sci-hub.se ML models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even design entire synthetic routes from scratch. beilstein-journals.orgnd.edu

Key applications of AI/ML in the context of this compound chemistry include:

Reaction Condition Prediction: ML algorithms can analyze the structures of reactants and products to recommend the most suitable catalysts, solvents, and temperatures for a given transformation, such as the etherification steps in the synthesis of this compound. beilstein-journals.orgnih.govchemrxiv.org Recent models have shown high accuracy in predicting appropriate solvents, including a focus on "green" or sustainable options. chemrxiv.org

Retrosynthesis Planning: AI-powered tools can perform retrosynthetic analysis, breaking down a target molecule like this compound into simpler, commercially available precursors. chemistryviews.orgmicrosoft.comengineering.org.cn These tools often employ graph neural networks (GNNs) that treat molecules as graphs, allowing the AI to learn complex chemical patterns and suggest novel and efficient synthetic pathways. nih.govacs.org

Property Prediction: ML models can predict the physicochemical and biological properties of novel molecules before they are synthesized. researchgate.net For a compound like this compound, this could involve predicting its acaricidal potency or fragrance characteristics, thereby guiding the design of new analogues with desired attributes. researchgate.netsciencedaily.com

Review of Synthetic Advances for Aryl Allyl and Propyl Ethers

The synthesis of aryl ethers, the structural class to which this compound belongs, is a cornerstone of organic chemistry. While the classical Williamson ether synthesis remains in use, contemporary research has focused on developing more efficient, milder, and versatile methods. rsc.orgacs.org

Table 1: Selected Modern Synthetic Methods for Aryl Ethers

Recent advances have focused on transition-metal-catalyzed cross-coupling reactions, particularly using palladium and copper, which allow for the formation of the C-O ether bond under significantly milder conditions and with broader functional group tolerance. rsc.orgorganic-chemistry.org Dehydrogenative coupling methods represent a particularly atom-economical approach, as they form the desired bond through C-H activation, avoiding the need for pre-functionalized aryl halides. sioc-journal.cnresearchgate.net

Furthermore, in response to growing environmental concerns, transition-metal-free protocols have been developed. These methods often use hypervalent iodine reagents or proceed through charge-transfer complexes, providing effective pathways to aryl ethers without the need for metal catalysts. researchgate.netnih.gov For the synthesis of chiral analogues, asymmetric allylic substitution reactions have been successfully developed, yielding aryl allyl ethers with high enantioselectivity.

Unresolved Questions and Future Avenues in this compound Research

Research into this compound has identified it as a promising acaricide candidate for controlling Varroa destructor, a parasitic mite that is a major threat to honey bee colonies. This discovery opens up several avenues for future investigation while leaving key questions unanswered.

Unresolved Questions:

Precise Mechanism of Action: While this compound is known to be effective against Varroa mites, its specific molecular target and mechanism of action are not fully understood. Initial studies suggest the target may be in the mite's central nervous system, but further research is needed to confirm this.

Optimized Large-Scale Synthesis: Developing a cost-effective and scalable synthesis route is crucial for the potential commercialization of this compound as an acaricide. While several methods for aryl ether synthesis exist, their application to the large-scale production of this compound needs to be systematically evaluated and optimized.

Structure-Activity Relationship (SAR): The full SAR profile is yet to be established. It is known that the allyloxy and propoxy groups in the para position are important for its acaricidal activity, but a comprehensive understanding of how modifications to the structure affect its potency and selectivity is lacking.

Future Research Avenues:

Target Identification and Validation: The synthesis of fluorescently-tagged probes of this compound is a promising strategy to visualize its binding location within the mite, which would be a significant step toward identifying its molecular target.

Analogue Synthesis and Screening: Leveraging HTE and AI-guided design, future work will likely focus on synthesizing and screening a library of analogues to identify compounds with improved efficacy, lower toxicity to bees, and better physicochemical properties for formulation.

Development of Practical Formulations: Research is needed to develop effective and safe delivery systems for applying this compound within honey bee colonies, ensuring optimal exposure for the mites while minimizing impact on the bees.

Exploration of Other Biological Activities: While its acaricidal properties are the current focus, the compound could be screened for other potential applications, such as in agriculture or human health, based on its chemical structure.

Compound Names Table

Table 2: List of Mentioned Chemical Compounds

Q & A

Q. What is the standard synthetic route for 1-(Allyloxy)-4-propoxybenzene, and what are the critical reaction parameters?

- Methodology : this compound is synthesized via nucleophilic substitution of 1,4-dihydroquinone with allyl bromide and propyl bromide in the presence of a base (e.g., K₂CO₃) in acetone. Key steps include:

- Reaction setup : Use 2 equivalents of K₂CO₃ and stoichiometric allyl/propyl bromides under reflux for 12–24 hours .

- Workup : Vacuum filtration to remove solids, solvent evaporation, and extraction with ethyl acetate.

- Purification : Flash column chromatography (hexane/ethyl acetate gradient) to isolate intermediates (e.g., 4-allyloxyphenol) and the final product. Typical yields: ~37 g of 4-allyloxyphenol and ~46 g of pure product from 110 g dihydroquinone .

Q. How is chromatographic purity ensured during synthesis?

- Methodology :

- Column chromatography : Use silica gel with hexane/ethyl acetate (10–20% gradient) to resolve intermediates (e.g., mono- vs. dialkylated byproducts). Monitor fractions via TLC (Rf = 0.3–0.5 in 15% ethyl acetate/hexane) .

- Quality control : Validate purity using GC-MS (retention time ~12.5 min) and ¹H NMR (distinct allyl/propoxy proton signals at δ 4.5–6.0 ppm) .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions and solvent evaporation .

- Storage : Keep in amber glass vials at –20°C to prevent degradation. Avoid prolonged storage; reassess stability via NMR before reuse .

- Waste disposal : Neutralize acidic/basic residues before incineration by certified facilities .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

- Strategies :

- Catalyst screening : Test alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance alkylation efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.

- Temperature control : Optimize reflux duration (e.g., 18 vs. 24 hours) to minimize byproduct formation (e.g., 1,4-diallyloxybenzene) .

Q. What advanced analytical techniques confirm structural integrity?

- Methods :

- NMR spectroscopy : ¹³C NMR to verify ether linkages (C-O peaks at δ 60–70 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic/allyl regions .

- High-resolution MS : Exact mass analysis (expected [M+H]⁺ = 221.1174) to rule out halogenated impurities .

Q. Are there alternative synthetic routes using organometallic catalysts?

- Exploration :

- Wittig reaction : Couple allyl/propoxy-substituted benzaldehydes with ylides (e.g., Ph₃P=CH₂) to form styrenyl derivatives .

- Grignard reagents : React propylmagnesium bromide with 4-allyloxybenzaldehyde, followed by oxidation to the target compound. Compare yields to classical alkylation .

Q. How does the compound’s stability vary under different storage conditions?

- Assessment :

- Accelerated degradation studies : Expose samples to UV light (λ = 254 nm), heat (40°C), or humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC (e.g., new peaks at tR = 8.2 min indicate hydrolysis) .

- Stabilizers : Evaluate antioxidants (BHT, ascorbic acid) at 0.1% w/w to extend shelf life .

Q. What in vitro assays evaluate its bioactivity as an insect feeding deterrent?

- Experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.